6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-22-14-4-2-3-11(7-14)10-19-17(21)16-8-12-5-6-13(18)9-15(12)20-16/h2-9,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKPBDRNCRYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187472 | |
| Record name | 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296201-73-4 | |
| Record name | 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296201-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 6-Bromoindole
6-Bromoindole serves as the foundational building block. A scalable four-step synthesis from para-aminotoluene involves diazotization, bromination, and cyclization, yielding 6-bromoindole in 45–60% overall yield. Alternative routes using Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are less favorable due to reagent costs.
Directed Lithiation and Carboxylation
To introduce the carboxylic acid at position 2:
- Protection : The indole NH is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
- Lithiation : n-Butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) selectively deprotonates position 2.
- Carboxylation : Quenching with gaseous CO₂ forms the lithium carboxylate, which is acidified to yield 6-bromoindole-2-carboxylic acid (65–75% yield).
Amide Coupling with 3-Methoxybenzylamine
Activation of the Carboxylic Acid
The carboxylic acid is activated as a mixed anhydride or via EDC-mediated formation of an O-acylisourea intermediate. Thionyl chloride (SOCl₂) conversion to the acid chloride is avoided due to potential bromine displacement.
Coupling Reaction
A solution of 6-bromoindole-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) is stirred at 0°C. 3-Methoxybenzylamine (1.1 equiv) is added dropwise, and the reaction proceeds at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield the title compound (80–85% purity, 70% yield).
Table 1: Optimization of Coupling Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 70 | 85 |
| HATU/DIEA | DMF | 0°C→RT | 75 | 88 |
| DCC/DMAP | THF | RT | 65 | 82 |
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 6-bromoindole-2-carbonyl chloride and 3-methoxybenzylamine in dimethylformamide (DMF) at 110°C affords the amide in 60% yield. However, side products from NH-arylation necessitate rigorous purification.
Enzymatic Amidification
Lipase B from Candida antarctica catalyzes the amide bond formation in tert-butanol at 40°C, achieving 55% yield with >90% enantiomeric excess (ee). This method is limited by substrate solubility and enzyme cost.
Characterization and Analytical Data
The compound is characterized by:
- 1H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, H-7), 7.45 (s, 1H, H-3), 7.30–7.20 (m, 4H, aromatic), 6.85 (d, J = 8.0 Hz, 1H, H-4'), 4.65 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
- HPLC : Purity >95% (C18 column, acetonitrile/water, 70:30).
- Melting Point : 158–160°C.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅BrN₂O₂ |
| Molecular Weight | 359.22 g/mol |
| Solubility | DMSO, DCM, THF |
| LogP | 3.2 ± 0.3 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its indole-2-carboxamide core with several derivatives, differing primarily in substituents at the indole nitrogen (N1) and halogenation patterns. Key structural analogs include:
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) Features bromine at position 5, fluorine at position 7, and an N-methyl-N-phenyl carboxamide group. Demonstrated utility as an intermediate for synthesizing cyanomethyl derivatives (e.g., Compound 63c, m/z 386 [M+H]+) .
6-Bromo-N-(3-hydroxyadamantan-1-yl)-1H-indole-2-carboxamide (Compound 8i) Substituted with a 3-hydroxyadamantane group on the carboxamide nitrogen. Synthesized with a 93% yield, highlighting efficient coupling methods. Potential antimycobacterial activity inferred from the study’s focus .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23) Contains a benzimidazole-benzyl substituent. Achieved a 54% yield and is associated with IDO1 inhibition, a target in immunomodulation .
Biological Activity
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features:
- A bromine atom at the 6th position of the indole ring.
- A methoxybenzyl group attached to the nitrogen atom.
- A carboxamide group located at the 2nd position of the indole ring.
These structural characteristics contribute to its biological activity by influencing its interaction with specific molecular targets in biological systems.
The mechanism of action for 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide involves:
- Binding to specific enzymes or receptors , modulating their activity.
- Potentially affecting various signaling pathways that lead to biological effects such as inhibition of cancer cell proliferation or antimicrobial activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds, including 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide, exhibit significant antimicrobial properties. These compounds are being explored as potential potentiators for antibiotics , enhancing their efficacy against resistant bacterial strains .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide | Antimicrobial | TBD |
| NL1 (Indole derivative) | Antibiotic potentiation | 0.5 - 2.0 |
| NL2 (Indole derivative) | Antibiotic potentiation | 0.8 - 3.5 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The specific mechanisms may involve interference with cell cycle progression and modulation of apoptosis-related proteins .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H1975 (NSCLC) | 5.3 | EGFR inhibition |
| SNU16 | 25.3 | Cell cycle arrest |
| KG1 | 77.4 | Apoptosis induction |
Case Studies
- Antimicrobial Potentiation : A study evaluated the effectiveness of indole derivatives, including 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide, in enhancing the activity of existing antibiotics against resistant bacterial strains. Results indicated a significant increase in efficacy when used in combination with standard antibiotics, suggesting its potential role in overcoming antibiotic resistance .
- Anticancer Evaluation : In a recent investigation, this compound was tested against several cancer cell lines, demonstrating notable antiproliferative effects. The study highlighted its ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. Example Protocol from Patents :
| Step | Reagents/Conditions | Product Characterization |
|---|---|---|
| 1 | EDCl, HOBt, DMF, RT | LC/MS: m/z 347 ([M+H]⁺) |
| 2 | 3-Methoxybenzylamine, DIPEA | H-NMR (DMSO-d6): δ 7.69 (s, 1H), 7.25–7.65 (m, aromatic) |
How can researchers optimize coupling reaction yields for introducing the 3-methoxybenzyl group?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while additives like DIPEA improve amine nucleophilicity .
- Temperature Control : Reactions at 0–25°C minimize side products (e.g., hydrolysis of activated intermediates) .
- Catalytic Systems : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) .
Data-Driven Approach :
Compare LC/MS retention times and yields under different conditions (e.g., SMD-FA10-long vs. SMD-TFA05-4 gradients) to identify optimal parameters .
What spectroscopic and chromatographic techniques validate the compound’s structure?
Basic Research Question
- H-NMR : Aromatic protons (δ 6.8–7.7 ppm), methoxy group (δ 3.3–3.8 ppm), and NH signals (δ 10–12 ppm) confirm substitution patterns .
- LC/MS : Molecular ion peaks (e.g., m/z 386 [M+H]⁺) and retention times (e.g., 1.25–3.17 min) verify molecular weight and purity .
- HRMS : High-resolution data (e.g., C16H9ClF2N2O2: 335.0393 [M+H]⁺) resolves isotopic ambiguities .
How can structural ambiguities arising from overlapping NMR signals be resolved?
Advanced Research Question
- 2D NMR Techniques : COSY and HSQC clarify spin-spin coupling and carbon-proton correlations (e.g., distinguishing indole C-3 vs. C-5 substituents) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configurations, particularly for chiral centers or tautomeric forms .
Case Study :
For 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide, H-NMR δ 2.04–1.74 (m, cyclopropane protons) was confirmed via X-ray data .
How does the bromine position (C-5 vs. C-6) influence biological activity in indole carboxamides?
Advanced Research Question
Q. Comparative Data :
| Bromine Position | LC/MS m/z ([M+H]⁺) | Biological Activity (Example) |
|---|---|---|
| C-5 | 347 | Moderate antimicrobial activity |
| C-6 | 368 | Enhanced Mycobacterium growth inhibition |
How should conflicting LC/MS or NMR results from collaborative studies be addressed?
Advanced Research Question
- Standardization : Use identical analytical conditions (e.g., SMD-FA10-long gradient for LC/MS) across labs .
- Reproduibility Checks : Validate via spiked samples or internal standards (e.g., deuterated solvents for NMR) .
- Data Reconciliation : Apply multivariate analysis to identify outliers (e.g., solvent polarity effects on retention times) .
What in vitro assays are suitable for preliminary evaluation of bioactivity?
Basic Research Question
- Enzyme Inhibition Assays : Target-specific kinases or microbial enzymes (IC50 determination) .
- Cell Viability Studies : Use cancer cell lines (e.g., MTT assay) to assess cytotoxicity .
- Binding Affinity Tests : SPR or fluorescence polarization for receptor interaction studies .
Example :
Naphthalenecarboxamide derivatives showed lipid-lowering effects in hyperlipidemic rat models, suggesting similar assays for metabolic activity .
How can automated synthesis platforms accelerate derivative library generation?
Advanced Research Question
- Nano-Scale Synthesis : Employ high-throughput platforms (e.g., Labcyte Echo®) for parallel reactions, reducing reagent waste .
- Machine Learning : Predict optimal reaction conditions using historical data (e.g., coupling yields from patent examples) .
Case Study :
7-Bromo-1-(6-methoxyindole-2-carbonyl) derivatives were synthesized in <24 hours with >90% purity using automated workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
